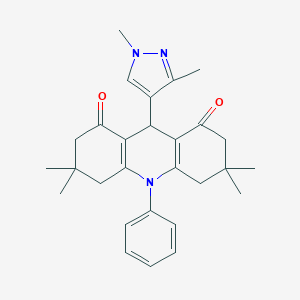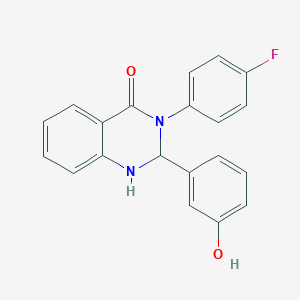![molecular formula C25H21FO3 B430726 (2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B430726.png)
(2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, a methoxybenzylidene moiety, and a dihydronaphthalenone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves a multi-step process. One common route starts with the preparation of the 4-fluorophenoxy methyl intermediate, which is then reacted with a methoxybenzaldehyde derivative under basic conditions to form the benzylidene intermediate. This intermediate undergoes a condensation reaction with a dihydronaphthalenone derivative in the presence of a base such as potassium carbonate, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Solvent-free or green chemistry approaches may also be explored to enhance the sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydronaphthalenone core, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated dihydronaphthalenone derivatives.
Substitution: Various substituted fluorophenoxy derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers or as a component in the development of new materials with specific properties.
作用機序
The mechanism of action of (2E)-2-({3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methoxybenzylidene groups can enhance binding affinity and specificity, while the dihydronaphthalenone core provides structural stability.
類似化合物との比較
- (2E)-2-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one
- (2E)-2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one
Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), the fluorine-substituted compound may exhibit unique properties such as increased electronegativity and smaller atomic radius, which can influence its reactivity and interaction with biological targets
特性
分子式 |
C25H21FO3 |
|---|---|
分子量 |
388.4g/mol |
IUPAC名 |
(2E)-2-[[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C25H21FO3/c1-28-24-13-6-17(15-20(24)16-29-22-11-9-21(26)10-12-22)14-19-8-7-18-4-2-3-5-23(18)25(19)27/h2-6,9-15H,7-8,16H2,1H3/b19-14+ |
InChIキー |
PBYKDHBMTIGAPX-XMHGGMMESA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)F |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)F |
正規SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline-5-carboxamide](/img/structure/B430644.png)



![2-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B430649.png)
![2-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B430651.png)




![3-naphthalen-1-yl-2-[3,4,5-tris(methyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B430661.png)
![[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate](/img/structure/B430662.png)
![6-[(4-methylphenyl)sulfanylmethyl]-2-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B430665.png)
